molecular formula C9H8ClN3 B6205915 7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine CAS No. 1343579-59-8

7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine

Cat. No. B6205915
CAS RN: 1343579-59-8
M. Wt: 193.6
InChI Key:
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Description

“7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds that have a high impact in medicinal chemistry . Pyrazolo[1,5-a]pyrimidines are known for their significant photophysical properties and have attracted a great deal of attention in material science .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

Safety and Hazards

A related compound, “7-Chloropyrazolo[1,5-a]pyrimidine”, is known to cause severe skin burns and eye damage . Users are advised to wear protective gloves, clothing, eye protection, and face protection when handling it .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention due to their significant photophysical properties and their high impact in medicinal chemistry . They are a privileged scaffold for combinatorial library design and drug discovery . The future directions for “7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine” could involve further exploration of its synthesis, functionalization, and potential applications in medicinal chemistry and material science .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine involves the cyclization of a suitable precursor molecule containing a cyclopropyl and pyrazole ring with a chloro substituent at the 7th position. The reaction conditions should be optimized to ensure high yield and purity of the final product.", "Starting Materials": [ "4-chloro-3-nitropyrazole", "cyclopropylamine", "sodium hydride", "dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitropyrazole with sodium hydride in dimethylformamide to obtain 4-chloro-3-aminopyrazole", "Step 2: Protection of the amino group in 4-chloro-3-aminopyrazole with acetic anhydride to obtain N-acetyl-4-chloro-3-aminopyrazole", "Step 3: Cyclization of N-acetyl-4-chloro-3-aminopyrazole with cyclopropylamine in ethanol under reflux to obtain 7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine", "Step 4: Purification of the final product by recrystallization or column chromatography" ] }

CAS RN

1343579-59-8

Molecular Formula

C9H8ClN3

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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